molecular formula C8H7BrFNO2 B1463528 Ethyl 2-bromo-3-fluoropyridine-4-carboxylate CAS No. 1214332-69-0

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Cat. No. B1463528
CAS RN: 1214332-69-0
M. Wt: 248.05 g/mol
InChI Key: QHJFMIDZCWWGTC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate is a chemical compound with the CAS Number: 1214332-69-0. It has a molecular weight of 248.05 and its IUPAC name is ethyl 2-bromo-3-fluoroisonicotinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3 and the InChI key is QHJFMIDZCWWGTC-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate has been a subject of various research studies, primarily focusing on its synthesis and characterization within different chemical structures. One such study is the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which involved a detailed characterization process including elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. This study provided a comprehensive analysis of the crystal structure, highlighting the importance of this compound in forming complex chemical structures (Sapnakumari et al., 2014).

Divergent Synthesis Applications

The compound has also been pivotal in the divergent synthesis of various derivatives. A concise route was developed to create ethyl 7-bromo-1-cyclopropyl-6,8-difluoro-4-quinolone-3-carboxylate, acting as a key intermediate for synthesizing various C7-substituted fluoroquinolones. These fluoroquinolones are potent topoisomerase II inhibitors with promising clinical applications, indicating the compound's significant role in developing therapeutic agents (Zhang et al., 2010).

Chemoselective Formation

In another instance, the compound facilitated the chemoselective formation of 2-fluoroaziridine-2-carboxylates through the aza-Darzens reaction. The process exhibited high diastereoselectivity and excellent yields, demonstrating the compound's utility in creating specialized chemical structures with significant efficiency (Tarui et al., 2010).

Additional Research Applications

Apart from these, the compound has been involved in research studies exploring various chemical reactions and syntheses, showcasing its versatility in different chemical contexts. These studies range from investigating its role in creating highly functionalized tetrahydropyridines, exploring its optical and hypoglycemic properties, to its involvement in radical reactions with vinyl ethers (Zhu et al., 2003), (Proshchenkova et al., 2021), (Kondratov et al., 2015).

properties

IUPAC Name

ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJFMIDZCWWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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